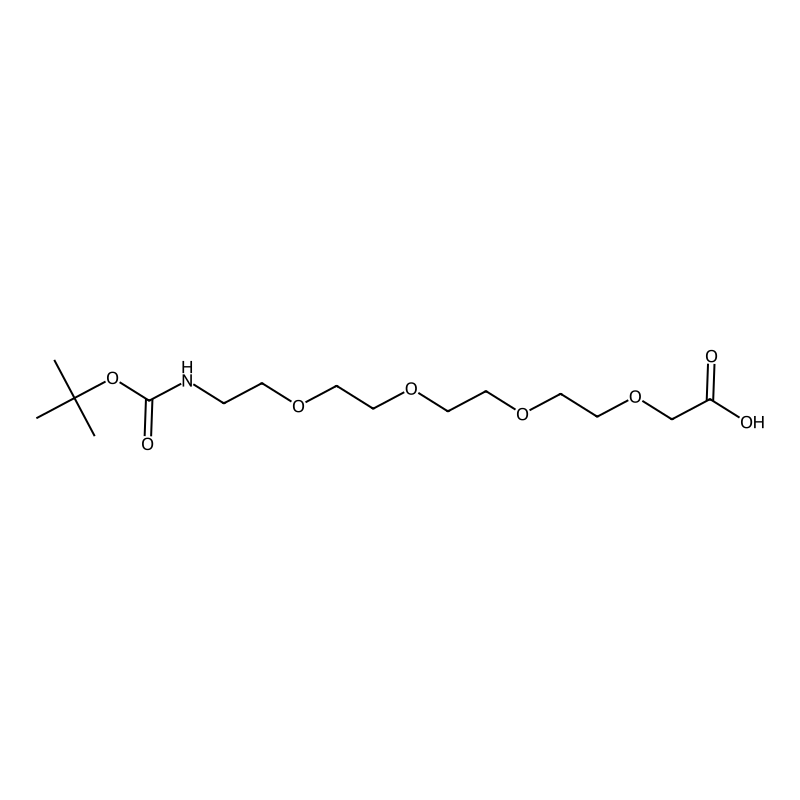

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Antibody-Drug Conjugates (ADCs)

Scientific Field: This application falls under the field of Biopharmaceuticals .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Methods of Application: In ADCs, Boc-NH-PEG4-ch2cooh serves as a linker that connects the antibody to the cytotoxic drug . The linker is cleavable, meaning it can be broken down within the body to release the drug at the targeted site .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh as a linker in ADCs allows for targeted delivery of the cytotoxic drug, which can result in improved efficacy and reduced side effects compared to traditional chemotherapy .

Application in PROTACs

Scientific Field: This application is in the field of Drug Discovery and Development .

Summary of the Application: Boc-NH-PEG4-ch2cooh is also used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by inducing the degradation of specific proteins within cells .

Methods of Application: In PROTACs, Boc-NH-PEG4-ch2cooh serves as a linker that connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to recruit the target protein to the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in PROTACs allows for the selective degradation of target proteins, which can be used to treat diseases caused by the overexpression or abnormal activity of these proteins .

Application in Biomedical Research

Scientific Field: This application is in the field of Biomedical Research .

Summary of the Application: Boc-NH-PEG4-ch2cooh and other variations of this compound are used in various Biomedical Applications .

Methods of Application: The exact methods of application can vary widely depending on the specific research context. In general, boc-nh-peg4-ch2cooh is used as a linker or spacer molecule in biomedical research due to its biocompatibility and resistance to protein binding .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in biomedical research can enhance the performance of biomedical devices and improve the outcomes of biomedical experiments .

Application in Drug Delivery

Scientific Field: This application is in the field of Pharmaceutical Sciences .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in the development of drug delivery systems . The compound’s biocompatibility and resistance to protein binding make it an ideal component in these systems .

Methods of Application: In drug delivery systems, Boc-NH-PEG4-ch2cooh can be used as a linker or spacer molecule. It can connect the drug to a carrier molecule, allowing the drug to be delivered to specific cells or tissues in the body .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in drug delivery systems can enhance the efficacy of the drug by improving its stability, solubility, and biodistribution .

Application in Nanotechnology

Scientific Field: This application is in the field of Nanotechnology .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in the development of nanomaterials . These materials have unique properties at the nanoscale and are used in a variety of applications .

Methods of Application: In nanotechnology, Boc-NH-PEG4-ch2cooh can be used to modify the surface of nanoparticles. This can improve the nanoparticles’ stability, biocompatibility, and ability to target specific cells or tissues .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in nanotechnology can enhance the performance of nanomaterials and enable new applications in areas such as medicine, electronics, and energy .

Application in Tissue Engineering

Scientific Field: This application is in the field of Biomedical Engineering .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in tissue engineering . This is a multidisciplinary field that aims to develop functional tissues that can replace or repair damaged tissues in the body .

Methods of Application: In tissue engineering, Boc-NH-PEG4-ch2cooh can be used to modify the properties of biomaterials. This can improve the biomaterials’ biocompatibility, mechanical properties, and ability to support cell growth and differentiation .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in tissue engineering can enhance the performance of engineered tissues and contribute to the development of new therapies for a variety of medical conditions .

Application in Medical Research

Scientific Field: This application is in the field of Medical Research .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in various aspects of medical research, including drug release, cell culture, and the study of ligands .

Methods of Application: The compound can be used as a graft polymer compound, a polypeptide synthesis support, and in the creation of new materials and polyethylene glycol-modified functional coatings .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in these applications can enhance the performance of medical research experiments and contribute to the development of new therapies .

Application in New Materials Research

Scientific Field: This application is in the field of Materials Science .

Summary of the Application: Boc-NH-PEG4-ch2cooh is used in the research and development of new materials .

Methods of Application: The compound can be used to modify the properties of materials, enhancing their performance for various applications .

Results or Outcomes: The use of Boc-NH-PEG4-ch2cooh in new materials research can lead to the development of innovative materials with improved properties .

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid is a complex organic compound characterized by its unique structure that includes multiple ether linkages and a carboxylic acid functional group. Its molecular formula is C₁₅H₂₉NO₈, and it has a molecular weight of approximately 351.40 g/mol. The compound features a pentaoxa backbone, indicating the presence of five ether groups, which contribute to its hydrophilicity and potential applications in bioconjugation and drug delivery systems .

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid acts as a bridge between two biomolecules through its bifunctional nature. The Boc-protected amine group allows for selective attachment to one biomolecule, while the deprotected amine forms a stable amide bond with the other biomolecule. The PEG spacer provides flexibility and reduces steric hindrance, maintaining the functionality of the linked biomolecules [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The terminal carboxylic acid can react with amines to form amides, which is significant for creating bioconjugates.

- Hydrolysis: Under acidic or basic conditions, the ester or amide bonds can be hydrolyzed back to the original acid or amine.

These reactions are fundamental in synthetic organic chemistry and are utilized in the modification of the compound for various applications .

The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials: Utilizing commercially available polyethylene glycol derivatives as starting materials.

- Protective Group Chemistry: Employing protecting groups (such as Boc) during synthesis to prevent unwanted reactions at specific functional groups.

- Coupling Reactions: Using coupling agents to facilitate the formation of amide or ester bonds between the carboxylic acid and amines or alcohols.

The unique structural features of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid make it suitable for various applications:

- Drug Delivery Systems: Its hydrophilic nature allows for solubilization of hydrophobic drugs.

- Bioconjugation: The terminal carboxylic acid can be used for attaching biomolecules such as peptides or proteins.

- Cosmetic Formulations: Due to its potential biocompatibility and moisturizing properties.

These applications highlight its versatility in pharmaceutical and cosmetic industries .

Interaction studies involving 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid focus on its ability to form complexes with various biomolecules. These studies often utilize methods such as:

- Surface Plasmon Resonance: To study binding interactions with proteins.

- Fluorescence Spectroscopy: To assess changes in fluorescence upon binding with target molecules.

Understanding these interactions is crucial for developing effective drug delivery systems and therapeutic agents .

Several compounds share structural similarities with 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid. A comparison reveals unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid | Four ether linkages | Shorter carbon chain length |

| Polyethylene Glycol (PEG) derivatives | Multiple ether linkages | Varying molecular weights and functionalities |

| Boc-NH-(PEG)n | Terminal carboxylic acid | Varying lengths of PEG chains |

The uniqueness of 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid lies in its specific combination of five ether linkages with an azanona backbone and a terminal carboxylic acid group. This configuration enhances its potential for specialized applications in bioconjugation and drug formulation .

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid (CAS: 876345-13-0) is a heterobifunctional polyethylene glycol (PEG) derivative featuring distinct reactive groups at either terminus. Its IUPAC name systematically describes its structure:

- Core framework: A 19-carbon nonadecane backbone.

- Substituents:

- 5-aza group: A tertiary amine at position 5, protected by a 2,2-dimethyl-4-oxo moiety.

- Pentaoxa chains: Five ether linkages (3,8,11,14,17-pentaoxa) forming a PEG-like spacer.

- Terminal carboxylic acid: A -COOH group at position 19.

The molecular formula is C₁₅H₂₉NO₈, with a molecular weight of 351.39 g/mol. The SMILES notation (O=C(O)COCCOCCOCCOCCNC(OC(C)(C)C)=O) and InChI key (SHMYENBXRNPSOG-UHFFFAOYSA-N) further clarify its connectivity.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₉NO₈ |

| Molecular Weight (g/mol) | 351.39 |

| CAS Number | 876345-13-0 |

| Functional Groups | Boc-protected amine, carboxylic acid |

| PEG Chain Length | 4 ethylene oxide units |

Historical Development of Heterobifunctional PEG Derivatives

The evolution of PEG derivatives began in the 1970s with monofunctional PEGs for protein stabilization. Heterobifunctional PEGs emerged in the 1990s to address the need for site-specific bioconjugation. Key milestones include:

- 1974: Davis et al. pioneered PEGylation using monomethoxy-PEG (mPEG) to reduce immunogenicity.

- 2002: Xie et al. synthesized α-alkyne-ω-succinimidyl carbonate PEG, enabling "click" chemistry and reversible conjugations.

- 2014: Li and Chau developed acetal-protected heterobifunctional PEGs, improving synthetic efficiency.

- 2020: French et al. achieved uniform PEGs with polydispersity indices (PDI) <1.05 using iterative chain extensions.

Table 2: Advancements in PEG Synthesis

Challenges included controlling polydispersity and achieving orthogonal reactivity. The introduction of solid-phase synthesis (e.g., Khanal and Fang, 2017) and enzymatic coupling (e.g., Sahoo et al., 2017) addressed these limitations.

Role in Modern Bioconjugation Chemistry

This compound’s dual functionality enables precise conjugations:

- Boc-protected amine: Deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to generate a free -NH₂ group for coupling with carbonyl-containing molecules.

- Carboxylic acid: Activated via EDC/NHS chemistry to form amide bonds with amines, commonly used in antibody-drug conjugates (ADCs).

Applications:

- Antibody-Drug Conjugates (ADCs): The PEG spacer enhances solubility of hydrophobic payloads (e.g., doxorubicin) while reducing aggregation.

- PROTACs: Serves as a linker between E3 ligase ligands and target protein binders, optimizing pharmacokinetics.

- Nanoparticle Functionalization: Improves colloidal stability in serum and enables targeted delivery via surface amines.

Table 3: Comparison with Other PEG Derivatives

Recent studies highlight its utility in transglutaminase-mediated site-specific PEGylation of proteins (e.g., interferon α-2b), where it identified low-abundance conjugation sites (e.g., Lys134). Its PEG₄ chain balances steric effects and flexibility, making it ideal for modular bioconjugation platforms.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.